molecular formula C19H23N7S B12246911 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine

Cat. No.: B12246911
M. Wt: 381.5 g/mol
InChI Key: LLAMMTMEUSDSNC-UHFFFAOYSA-N
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Description

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, various amines, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research .

Properties

Molecular Formula

C19H23N7S

Molecular Weight

381.5 g/mol

IUPAC Name

2-methyl-4-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C19H23N7S/c1-13-12-16-18(20-6-7-26(16)23-13)25-10-8-24(9-11-25)17-14-4-3-5-15(14)21-19(22-17)27-2/h6-7,12H,3-5,8-11H2,1-2H3

InChI Key

LLAMMTMEUSDSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC5=C4CCC5)SC

Origin of Product

United States

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